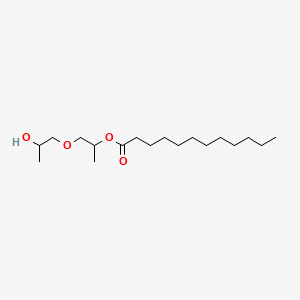
Decyl isononyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl isononyl phthalate is a type of phthalate ester, commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is a colorless, clear, water-insoluble liquid with a high boiling point and low vapor pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl isononyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification. The product is then purified through distillation to remove any unreacted alcohols and by-products .
Chemical Reactions Analysis
Types of Reactions: Decyl isononyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between molecules, typically in the presence of an alcohol and a catalyst .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, elevated temperatures (around 100°C).
Transesterification: Alcohol, acid or base catalyst, moderate temperatures (50-100°C).
Major Products:
Hydrolysis: Phthalic acid, decanol, isononanol.
Transesterification: New esters formed by exchanging the ester groups.
Scientific Research Applications
Decyl isononyl phthalate has a wide range of applications in scientific research and industry:
Mechanism of Action
Decyl isononyl phthalate exerts its effects primarily through its role as a plasticizer. It integrates into the polymer matrix of materials like PVC, reducing intermolecular forces and increasing flexibility . On a molecular level, it can interact with various biological pathways, potentially acting as an endocrine disruptor by mimicking or interfering with hormone functions .
Comparison with Similar Compounds
- Diisononyl phthalate (DINP)
- Di-n-decyl phthalate (DDP)
- Diisodecyl phthalate (DIDP)
- Diundecyl phthalate (DUP)
- Didodecyl phthalate (DDDP)
Comparison: Decyl isononyl phthalate is unique due to its specific combination of decyl and isononyl groups, which provide a balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and di-n-decyl phthalate, it offers distinct physical properties such as lower volatility and higher boiling points, making it suitable for specific industrial applications .
Properties
CAS No. |
96507-83-4 |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-O-decyl 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-10-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
InChI Key |
YZHDZDITQRCTQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


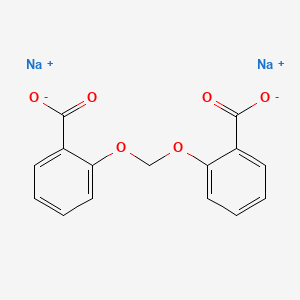


![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)
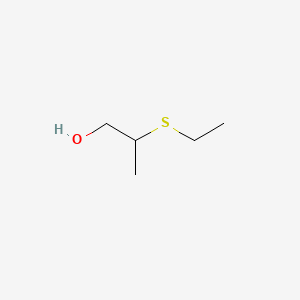
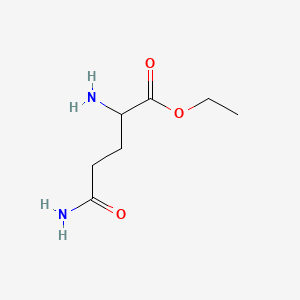
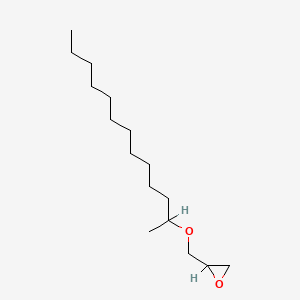
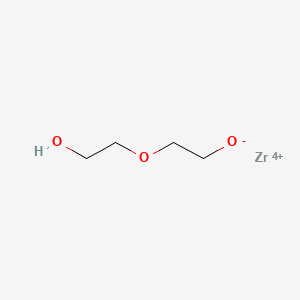

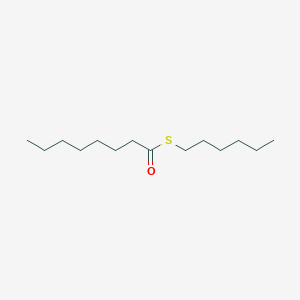
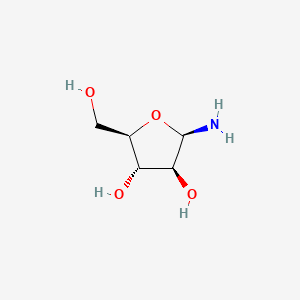
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)

